2-Chloro-4-(dimethoxymethyl)pyridine chemical structure and properties
2-Chloro-4-(dimethoxymethyl)pyridine chemical structure and properties
An In-depth Technical Guide to 2-Chloro-4-(dimethoxymethyl)pyridine: Structure, Properties, and Synthetic Applications
Abstract
2-Chloro-4-(dimethoxymethyl)pyridine is a versatile bifunctional heterocyclic intermediate of significant interest to researchers in medicinal chemistry and process development. Its structure incorporates two key reactive sites: a chlorine atom at the 2-position, activated for nucleophilic aromatic substitution (SNAr), and an acid-labile dimethoxymethyl acetal at the 4-position, which serves as a stable precursor to a formyl group. This strategic combination allows for sequential and site-selective functionalization, making it a valuable building block in the synthesis of complex substituted pyridine scaffolds found in numerous pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and core reactivity, supported by field-proven insights and detailed experimental protocols.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of 2-Chloro-4-(dimethoxymethyl)pyridine define its utility and handling requirements. The pyridine nitrogen acts as an electron-withdrawing group, which, in conjunction with the inductive effect of the C2-chlorine, renders the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack[1].
| Property | Value | Source / Method |
| IUPAC Name | 2-chloro-4-(dimethoxymethyl)pyridine | N/A |
| CAS Number | 128071-89-4 | Inferred from Derivatives |
| Molecular Formula | C₈H₁₀ClNO₂ | Calculated |
| Molecular Weight | 187.62 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (Predicted) | Analogy to[2] |
| Boiling Point | ~190-210 °C (Predicted at atm. pressure) | Analogy to |
| Density | ~1.1-1.2 g/mL (Predicted at 25 °C) | Analogy to |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Methanol, Toluene). | Standard Chemical Knowledge |
Note: Specific experimental data for this intermediate is not widely published. Predicted values are based on structurally similar compounds such as 2-chloro-4-methylpyridine and 2-chloro-4-methoxypyridine[2].
Structure and Spectroscopic Elucidation
The identity and purity of 2-Chloro-4-(dimethoxymethyl)pyridine are typically confirmed using a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint. The signals for the pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 will appear as a doublet, the proton at C3 as a singlet or a narrow doublet, and the proton at C6 as a doublet. The acetal methine proton (CH(OMe)₂) will present as a sharp singlet around δ 5.5 ppm, and the two methoxy groups (-(OCH₃)₂) will give a singlet at approximately δ 3.3-3.4 ppm, integrating to six protons.
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¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbons of the pyridine ring typically appear between δ 120-160 ppm. The acetal carbon (CH(OMe)₂) is expected around δ 100-105 ppm, while the methoxy carbons will be observed near δ 50-55 ppm.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 187 and a characteristic M+2 peak at m/z 189 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-O stretching vibrations for the acetal group around 1050-1150 cm⁻¹, C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretching vibration typically below 800 cm⁻¹.
Synthesis and Manufacturing Insights
The synthesis of 2-Chloro-4-(dimethoxymethyl)pyridine is not commonly detailed in single publications but can be reliably achieved through established multi-step sequences common in pyridine chemistry. A logical and industrially viable approach begins with a readily available starting material like 4-methylpyridine (γ-picoline).
Conceptual Synthetic Workflow
Caption: A plausible four-stage synthesis of 2-Chloro-4-(dimethoxymethyl)pyridine.
Protocol 1: Representative Synthesis
Step 1 & 2: Synthesis of 2-Chloro-4-methylpyridine (E) The conversion of a pyridine to a 2-chloropyridine is most effectively achieved via the N-oxide intermediate. This strategy directs the chlorinating agent to the C2 position, a standard procedure in heterocyclic chemistry[3].
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N-Oxidation: 4-Methylpyridine is oxidized using an agent like hydrogen peroxide in acetic acid or m-CPBA to form 4-methylpyridine N-oxide.
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Chlorination: The resulting N-oxide is carefully treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via rearrangement to install the chlorine atom regioselectively at the 2-position, yielding 2-chloro-4-methylpyridine[3].
Step 3: Synthesis of 2-Chloro-4-(chloromethyl)pyridine (G) The methyl group is functionalized via a free-radical halogenation.
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Dissolve 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
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Add a radical initiator, such as benzoyl peroxide (0.01 eq)[4].
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Heat the solution to reflux (e.g., 80 °C) under an inert atmosphere (argon or nitrogen)[4].
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Slowly add sulfuryl chloride (SO₂Cl₂) (0.5 eq) dropwise over several hours[4].
-
Monitor the reaction by GC-MS or TLC. Upon completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with an organic solvent, dry, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Step 4: Synthesis of 2-Chloro-4-(dimethoxymethyl)pyridine (I) The final step involves a nucleophilic substitution on the benzylic chloride with methoxide to form the acetal.
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Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol. This can be done by carefully adding sodium metal to methanol at 0 °C.
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To this solution, add 2-chloro-4-(chloromethyl)pyridine (1.0 eq) dropwise, maintaining a low temperature.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed.
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Quench the reaction by adding water and remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Key Reactions and Synthetic Utility
The power of this reagent lies in its two distinct reactive handles, which can be addressed selectively.
A. Nucleophilic Aromatic Substitution (SNAr) at C2
The C2-Cl bond is activated for SNAr by the electron-withdrawing pyridine nitrogen[1]. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, typically under basic conditions or with palladium catalysis for more complex couplings[2][5].
Protocol 2: Representative Amination Reaction
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In a sealed vessel, dissolve 2-Chloro-4-(dimethoxymethyl)pyridine (1.0 eq) in a polar aprotic solvent like NMP or DMSO.
-
Add the desired amine nucleophile (e.g., piperidine, 1.2-2.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq).
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Heat the mixture to 100-150 °C. For less reactive amines, a flow reactor can be used to safely reach higher temperatures (up to 300 °C) with short reaction times, minimizing side product formation.
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Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
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Purify the product via column chromatography or distillation.
B. Acetal Deprotection and Aldehyde Chemistry
The dimethoxymethyl group is a robust protecting group for the corresponding aldehyde. It is stable to many reaction conditions, including those involving organometallics and basic nucleophiles. Deprotection is cleanly achieved under aqueous acidic conditions.
Protocol 3: Acetal Hydrolysis to 2-Chloro-4-formylpyridine
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Dissolve 2-Chloro-4-(dimethoxymethyl)pyridine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a catalytic amount of a strong acid, such as concentrated HCl or H₂SO₄ (e.g., 0.1 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS analysis indicates complete conversion.
-
Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, 2-chloro-4-formylpyridine, with an organic solvent.
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The resulting aldehyde is a versatile intermediate for subsequent reactions like Wittig olefination, reductive amination, or oxidation to a carboxylic acid.
Visualization of Synthetic Utility
Caption: Key synthetic transformations of 2-Chloro-4-(dimethoxymethyl)pyridine.
Applications in Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of marketed drugs[5][6]. The ability to use 2-Chloro-4-(dimethoxymethyl)pyridine to construct complex pyridine derivatives makes it a valuable intermediate. For example, it is a plausible precursor for intermediates used in the synthesis of complex therapeutic agents like Varenicline, a treatment for smoking addiction, which features a complex tetracyclic core built upon a functionalized pyridine ring system[7][8][9].
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 2-Chloro-4-(dimethoxymethyl)pyridine should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required[10][11].
-
Hazards: Based on analogous structures, this compound is expected to be a skin, eye, and respiratory tract irritant[10]. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water[11].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-(dimethoxymethyl)pyridine serves as a high-potential synthetic building block for chemical research and development. Its dual reactivity, stemming from an SNAr-active chloride and a masked aldehyde, provides a robust platform for creating molecular diversity. The synthetic strategies and reaction protocols outlined in this guide demonstrate its versatility and provide a foundation for its practical application in the laboratory, empowering scientists to construct the next generation of complex pyridine-based molecules.
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